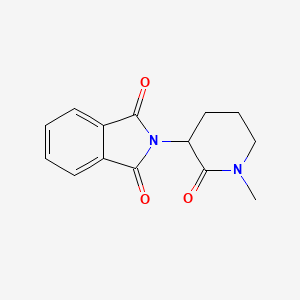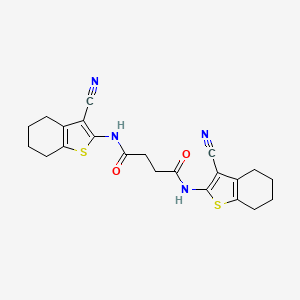![molecular formula C23H28N4O2S B12490005 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12490005.png)
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de piperazina. Estos compuestos son conocidos por sus diversas propiedades farmacológicas y a menudo se exploran por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida generalmente involucra múltiples pasos, comenzando con la preparación del derivado de piperazina. El proceso incluye:
Formación del derivado de piperazina: Este paso involucra la reacción de piperazina con cloruro de butanoílo en condiciones controladas para formar 4-butanoylpiperazina.
Acoplamiento con isotiocianato de fenilo: La 4-butanoylpiperazina luego reacciona con isotiocianato de fenilo para formar el compuesto intermedio.
Acoplamiento final con 2-metilbenzamida: El intermedio luego se acopla con 2-metilbenzamida en condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y los reactores automatizados para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustituciones nucleofílicas, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora por su potencial terapéutico en el tratamiento de trastornos neurológicos y otras enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida involucra su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas o receptores, modulando su actividad y afectando varias vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-3-fluorobenzamida
- N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-4-metilbenzamida
Unicidad
N-{[4-(4-butanoylpiperazin-1-yl)fenil]carbamotioil}-2-metilbenzamida es única debido a su configuración estructural específica, que imparte propiedades farmacológicas distintas
Propiedades
Fórmula molecular |
C23H28N4O2S |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H28N4O2S/c1-3-6-21(28)27-15-13-26(14-16-27)19-11-9-18(10-12-19)24-23(30)25-22(29)20-8-5-4-7-17(20)2/h4-5,7-12H,3,6,13-16H2,1-2H3,(H2,24,25,29,30) |
Clave InChI |
BDEGVDAMBABSPT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-Benzyl-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489924.png)


![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)

![2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B12489946.png)
![9-[2-(piperidin-1-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12489953.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489957.png)
![5-[(5-Bromo-2-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489961.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12489973.png)
![N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B12489980.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12489983.png)
![5-(2-hydroxyphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12489998.png)
![N-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490008.png)
